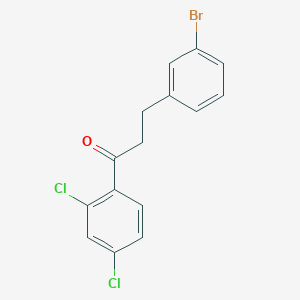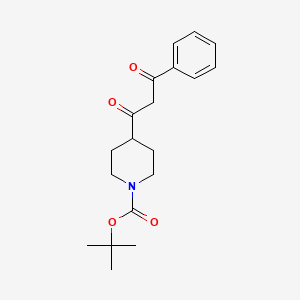![molecular formula C14H17ClN2O B1521124 9a-(4-氯苯基)-八氢-1H-吡咯并[1,2-a][1,3]二氮杂卓-7-酮 CAS No. 1148027-30-8](/img/structure/B1521124.png)
9a-(4-氯苯基)-八氢-1H-吡咯并[1,2-a][1,3]二氮杂卓-7-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one is a useful research compound. Its molecular formula is C14H17ClN2O and its molecular weight is 264.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9a-(4-chlorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
神经药理学
在神经药理学中,该化合物的类似物,例如氯氮卓和氯硝西泮,因其对中枢神经系统(CNS)的影响而被研究。 它们被称为中枢神经系统抑制剂,影响神经递质γ-氨基丁酸(GABA)及其受体,这些受体在调节神经元兴奋性中起着至关重要的作用 .
药物化学
该化合物在药物化学中的意义在于它有可能被修饰并用作治疗剂。 它的结构可以作为开发具有镇静、抗焦虑或抗惊厥特性的新药物的支架,这些特性通常与苯二氮卓类药物相关联 .
药理动力学
在药理动力学中,研究人员探索该化合物如何与各种生物靶标相互作用。 例如,它对 GABA 受体的作用可以被量化,以了解它的效力、疗效和作用持续时间,这些对于药物开发至关重要 .
生物化学
在生物化学方面,该化合物可用于研究体内类似精神活性物质的代谢。 它可以帮助了解此类化合物经历的生物转化过程,包括氧化、还原和结合反应 .
神经科学
神经科学研究可能会利用该化合物来研究焦虑症、癫痫和其他 CNS 疾病的潜在机制。 通过研究它对动物模型的影响,研究人员可以深入了解这些疾病的病理生理学和潜在的治疗方法 .
分析化学
在分析化学中,该化合物可用作参考物质来开发和验证分析方法,如质谱法或色谱法,这些方法对于检测和量化生物样品中的苯二氮卓类药物至关重要 .
属性
IUPAC Name |
9a-(4-chlorophenyl)-2,3,4,5,8,9-hexahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-5-3-11(4-6-12)14-8-7-13(18)17(14)10-2-1-9-16-14/h3-6,16H,1-2,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYOOZDJBDNOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)CCC2(NC1)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 4-pyrrolo[2,3-b]pyridin-1-ylpiperidine-1-carboxylate](/img/structure/B1521045.png)
![tert-Butyl 5,6-dimethoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521048.png)
![tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1521051.png)




![Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1521059.png)
![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)


